

UZH1a: A Potent METTL3 Inhibitor for Modulating RNA Methylation Patterns

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Compound of Interest

Compound Name: UZH1a

Cat. No.: B8192925

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a critical role in the regulation of gene expression.[1] This reversible epitranscriptomic mark is installed by a "writer" complex, primarily composed of the methyltransferase-like 3 (METTL3) and METTL14 proteins.[1][2] The m6A modification influences mRNA splicing, nuclear export, stability, and translation, thereby affecting a wide range of cellular processes.[1] Dysregulation of m6A methylation has been implicated in various diseases, including cancer.[3]

UZH1a is a potent and selective small molecule inhibitor of METTL3. It serves as a valuable chemical probe for studying the biological functions of METTL3 and the broader implications of m6A methylation. By inhibiting the catalytic activity of METTL3, **UZH1a** leads to a dose-dependent reduction in global m6A levels in mRNA. This targeted modulation of the epitranscriptome makes **UZH1a** a promising tool for both basic research and therapeutic development, particularly in cancers that are dependent on METTL3 activity, such as acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of **UZH1a**'s impact on RNA methylation, including its mechanism of action, quantitative effects on cells, and detailed experimental protocols for its characterization.

Mechanism of Action

UZH1a functions as a competitive inhibitor of the S-adenosylmethionine (SAM) binding site within the METTL3 catalytic domain. By occupying this pocket, **UZH1a** prevents the binding of the methyl donor SAM, thereby inhibiting the transfer of a methyl group to adenosine residues on mRNA. This targeted inhibition of the METTL3/METTL14 "writer" complex leads to a global decrease in m6A levels, which in turn affects the downstream signaling pathways mediated by "reader" proteins (e.g., YTHDF family) that recognize and bind to m6A-modified mRNA. The reduction in m6A can lead to alterations in mRNA stability and translation, ultimately resulting in cellular effects such as apoptosis and cell cycle arrest in cancer cells dependent on m6A signaling.

Quantitative Data

The following tables summarize the quantitative effects of **UZH1a** in biochemical and cellular assays.

Table 1: Biochemical and Cellular Inhibitory Activity of **UZH1a**

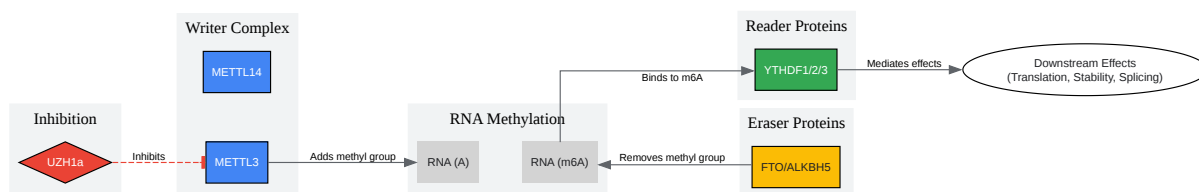
Assay Type	Target/Cell Line	Parameter	Value	Reference(s)
Biochemical Assay	METTL3	IC50	280 nM	
Cellular Assay	MOLM-13	m6A Reduction IC50	4.6 μ M	
Cellular Assay	MOLM-13	Growth Inhibition GI50	11 μ M	
Cellular Assay	HEK293T	Growth Inhibition IC50	67 μ M	
Cellular Assay	U2Os	Growth Inhibition IC50	87 μ M	

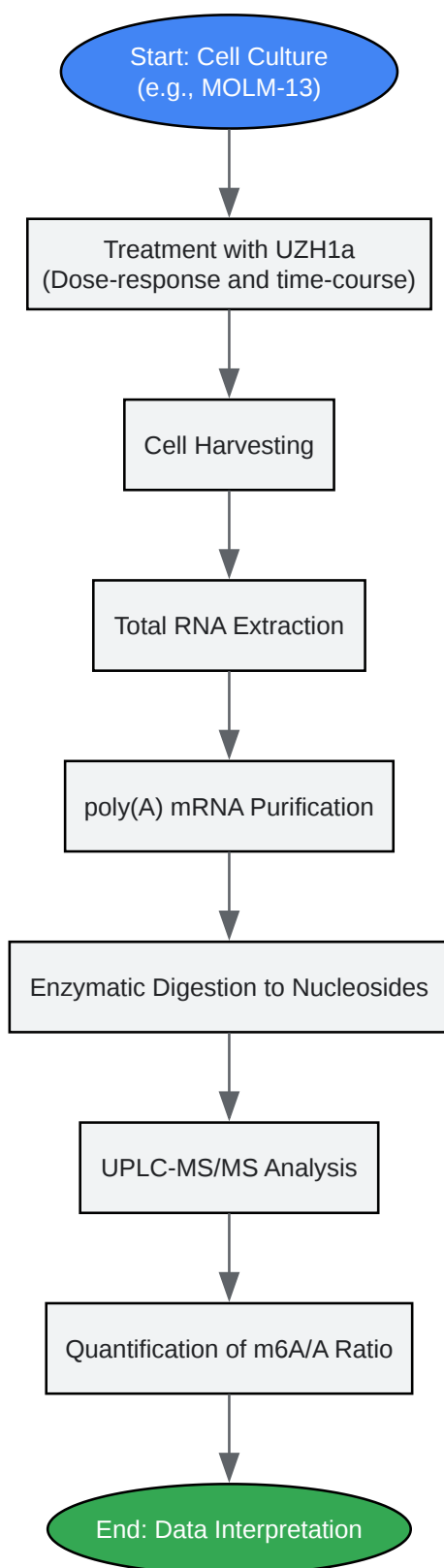
Table 2: Cellular Effects of **UZH1a** on MOLM-13 Cells

Treatment Condition	Effect	Observation	Reference(s)
20 μ M UZH1a for 16 hours	Apoptosis	Increased	
20 μ M UZH1a for 16 hours	Cell Cycle	Arrest in G1 phase, decrease in S phase	
40 μ M UZH1a	m6A Reduction Kinetics	Half-decay time (τ) of 1.8 hours	
40 μ M UZH1a	Maximum m6A Inhibition	70%	

Signaling Pathways and Experimental Workflows

m6A RNA Methylation Pathway and UZH1a Inhibition





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References

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Phone: (601) 213-4426

Email: info@benchchem.com

